2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid
Overview
Description
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is a compound with a unique structure that combines a cyclopropane ring with a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropane carboxylic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the 2-methylpropyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclopropane carboxylic acid moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or cyclopropane rings .
Scientific Research Applications
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand the biological activity of pyrazole derivatives.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, while the cyclopropane ring may influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid: Similar structure but with a different position of the pyrazole ring substitution.
Cyclopropane carboxylic acid derivatives: Compounds with similar cyclopropane ring structures but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents on the ring.
Uniqueness
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid is unique due to the specific combination of the cyclopropane ring and the pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11(14)15/h3-4,7-9H,5-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGPGARFOAFOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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